molecular formula C10H8F3N3S B13622824 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol

5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol

Cat. No.: B13622824
M. Wt: 259.25 g/mol
InChI Key: QAWMWLPBGYPWTC-UHFFFAOYSA-N
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Description

5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol is an organofluorine compound characterized by the presence of a carbon-fluorine bond. This compound belongs to the class of triazoles, which are known for their diverse biological activities and applications in various fields such as agriculture, medicine, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol typically involves the reaction of phenylhydrazine with ethyl 2,2,2-trifluoroacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The phenyl and trifluoroethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Halogenated derivatives, azides.

Scientific Research Applications

5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties, such as corrosion resistance.

Mechanism of Action

The mechanism of action of 5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes involved in oxidative stress, such as glutathione peroxidase.

    Pathways Involved: Modulation of redox balance and inhibition of specific signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-4-(2,2,2-trifluoroethyl)-4h-1,2,4-triazole-3-thiol: shares similarities with other triazole derivatives, such as:

Uniqueness

  • The presence of the trifluoroethyl group imparts unique properties to this compound, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential applications.

Properties

Molecular Formula

C10H8F3N3S

Molecular Weight

259.25 g/mol

IUPAC Name

3-phenyl-4-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C10H8F3N3S/c11-10(12,13)6-16-8(14-15-9(16)17)7-4-2-1-3-5-7/h1-5H,6H2,(H,15,17)

InChI Key

QAWMWLPBGYPWTC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=S)N2CC(F)(F)F

Origin of Product

United States

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